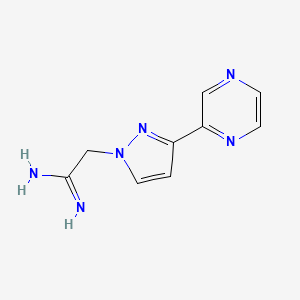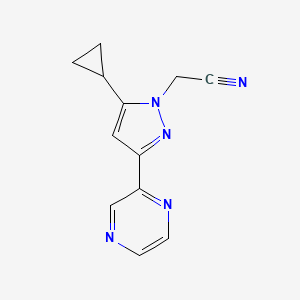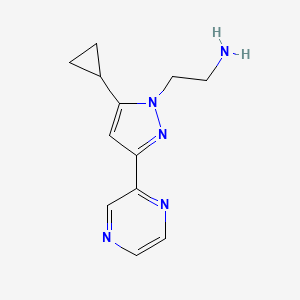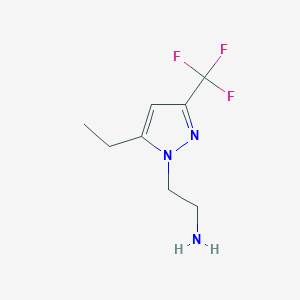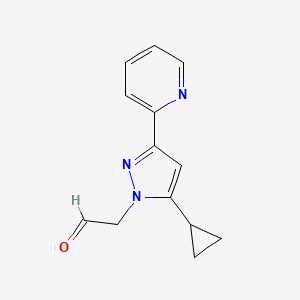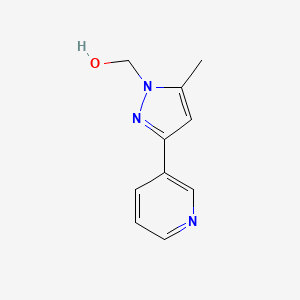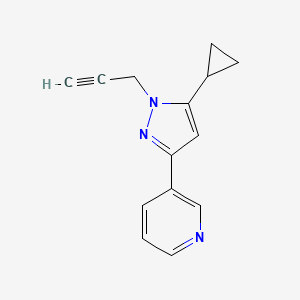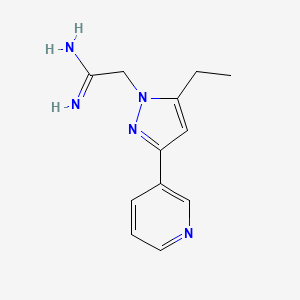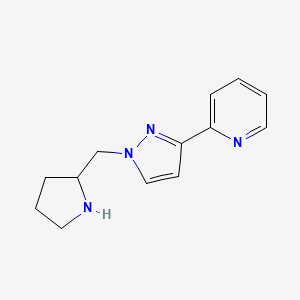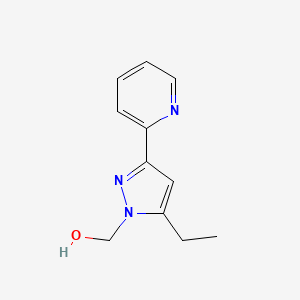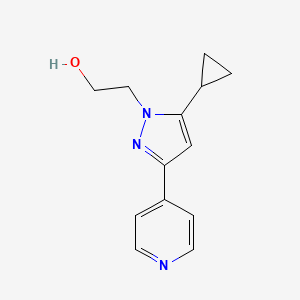
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
Vue d'ensemble
Description
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol (hereafter referred to as 5CPP) is an organic compound with a wide range of applications in scientific research. This compound has been used in a variety of experiments, including those related to medicine, biochemistry, and pharmacology. 5CPP has been studied extensively in recent years due to its unique properties and potential applications.
Applications De Recherche Scientifique
Anticancer Activity
Pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, including structures akin to the query compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, such as HeLa, NCI-H460, PC-3, and NIH-3T3. These compounds exhibited moderate to good cytotoxicity, suggesting their potential as anticancer agents (Raquib Alam et al., 2018).
Antiviral Activity
Research on pyrazole derivatives has also explored their antiviral properties. For instance, certain pyrazolyl ethanone and triazine derivatives have been synthesized and assessed for cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, demonstrating the potential of these compounds in antiviral therapies (F. Attaby et al., 2006).
Photoinduced Tautomerization
Studies on 2-(1H-pyrazol-5-yl)pyridines have shown that these compounds can undergo photoinduced tautomerization, which includes intramolecular and intermolecular proton transfer. Such properties are significant for developing photoresponsive materials (V. Vetokhina et al., 2012).
Polymerization Catalysts
Pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes have been investigated as catalysts for oligomerization and polymerization of ethylene. The catalytic activity and the types of polyethylene produced are dependent on the solvent and co-catalyst used, illustrating the versatility of these complexes in polymer chemistry (C. Obuah et al., 2014).
Antioxidant and Antimicrobial Activity
Novel pyrazolyl pyridines have been synthesized and shown to possess antioxidant properties and exhibit antimicrobial activity against a variety of pathogens. These findings highlight the potential of these compounds in the development of new antimicrobial and antioxidant agents (H. Bonacorso et al., 2015).
Propriétés
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-8-7-16-13(11-1-2-11)9-12(15-16)10-3-5-14-6-4-10/h3-6,9,11,17H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBJILOMCUMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




